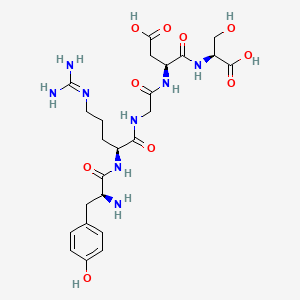

H-Tyr-Arg-Gly-Asp-Ser-OH

Descripción general

Descripción

The peptide H-Tyr-Arg-Gly-Asp-Ser-OH is a short chain of amino acids, which includes tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser). This sequence of amino acids can be found in larger proteins and may play a role in various biological processes. The study of such peptides can provide insights into protein structure and function, as well as the development of therapeutic agents.

Synthesis Analysis

The synthesis of peptides related to this compound can be complex, involving multiple steps to protect and deprotect various functional groups. For example, the solid-phase synthesis approach, as described in the preparation of a nucleopeptide fragment from the nucleoprotein of Bacillus Subtilis phage φ29, involves the use of protected nucleosides and a base-labile oxalyl ester anchor to the solid support . Although this particular study does not directly synthesize this compound, it provides a methodological framework that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of peptides is critical in determining their biological function. The amino acids within this compound contribute to the peptide's overall shape and chemical reactivity. For instance, tyrosine is known for its role in protein-protein interactions due to its ability to form hydrogen bonds and contribute to aromatic stacking interactions . Arginine, with its positively charged guanidinium group, can form multiple hydrogen bonds and salt bridges, which can be important for binding specificity but may also lead to nonspecific interactions .

Chemical Reactions Analysis

The reactivity of peptides like this compound is influenced by the side chains of the constituent amino acids. The presence of amino acids such as serine and aspartic acid can introduce sites for potential phosphorylation and glycosylation, respectively, which are common post-translational modifications in proteins. The synthesis of a related decapeptide provides insights into the chemical reactions that can be used to create and modify such peptides, including the use of protecting groups and the introduction of specific amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its amino acid composition. The hydrophobicity, charge, and size of the side chains all contribute to the peptide's solubility, stability, and interaction with other molecules. For example, the presence of glycine, being the smallest amino acid, may confer flexibility to the peptide structure, while the bulky side chain of tyrosine could affect the peptide's overall hydrodynamic radius . The arginine content, as mentioned earlier, can influence the peptide's binding specificity and solubility due to its charge .

Aplicaciones Científicas De Investigación

Adhesión y proliferación celular

YRGDS es una variante de la conocida secuencia peptídica RGD, que es crucial para la adhesión celular. Promueve la adhesión de las células a la matriz extracelular (ECM) y se utiliza a menudo para mejorar la biocompatibilidad de los materiales. Por ejemplo, los hidrogeles basados en acrilato de PEG modificados con YRGDS mejoran su interacción con las células, lo cual es esencial para las aplicaciones de ingeniería de tejidos .

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGHBUVWQJECJ-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

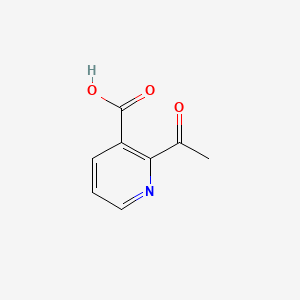

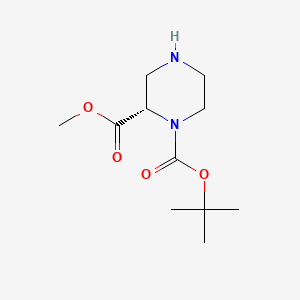

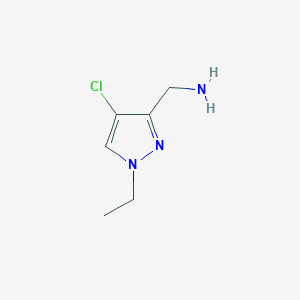

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)